BenchChemオンラインストアへようこそ!

Raltegravir-d4

LC-MS/MS Method Development HIV Pharmacokinetics Bioanalytical Validation

Raltegravir-d4 is the specifically defined d4‑deuterated internal standard for raltegravir, delivering a definitive +4 Da mass shift and ≥98 atom% D enrichment essential for selective MRM detection and matrix‑effect correction. Unlike 13C6‑ or d3‑labeled alternatives, this d4 label on the fluorophenyl ring minimizes H/D exchange artefacts and ensures chromatographic co‑elution with the analyte. Validated in over 18 clinical studies for human plasma quantification, it is the critical choice for ANDA bioequivalence trials, therapeutic drug monitoring, and preclinical tissue penetration research. Demand lot‑controlled, high‑purity (≥98%) certified standards to maintain method consistency across studies.

Molecular Formula C20H21FN6O5
Molecular Weight 448.4 g/mol
Cat. No. B8088712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaltegravir-d4
Molecular FormulaC20H21FN6O5
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D
InChIKeyCZFFBEXEKNGXKS-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raltegravir-d4 Stable Isotope-Labeled Internal Standard: Analytical Grade Procurement Specifications


Raltegravir-d4 (CAS 2712343-38-7) is a deuterium-labeled analog of the HIV-1 integrase strand transfer inhibitor (INSTI) raltegravir, in which four hydrogen atoms on the fluorophenyl moiety are replaced with deuterium (d4), resulting in a monoisotopic mass of 448.18 Da [1]. This compound is exclusively intended for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of unlabeled raltegravir in biological matrices . As a stable isotope-labeled (SIL) internal standard, Raltegravir-d4 co-elutes with the analyte while providing a distinct mass shift (+4 Da) for selective multiple reaction monitoring (MRM) .

Raltegravir-d4: Why Deuterated Label Position and Purity Dictate LC-MS/MS Quantification Fidelity


Substituting Raltegravir-d4 with an alternative raltegravir isotope—such as a 13C6-labeled version, a d3-labeled version, or an unlabeled standard—is not analytically equivalent due to differential mass shift magnitude, potential ion suppression from isotopic impurity profiles, and distinct chromatographic retention behavior. The choice of label (13C vs. 2H) impacts the MS/MS transition and can introduce assay-specific biases, particularly when quantifying low-abundance metabolites or when operating in complex biological matrices where endogenous interference is a concern [1]. Furthermore, the position of deuteration (e.g., d4 on the fluorophenyl ring vs. d3 on an alternative site) influences the degree of hydrogen-deuterium exchange and in-source fragmentation patterns, directly affecting method precision and accuracy [2]. Therefore, method validation and long-term study consistency require a precisely defined, lot-controlled, high-purity deuterated standard.

Raltegravir-d4 Analytical Performance Data: Quantified Differentiation from Alternative Internal Standards


Raltegravir-d4 Offers Definitive +4 Da Mass Shift for Clean MRM Discrimination vs. Unlabeled Analyte

Raltegravir-d4 provides a nominal mass increase of +4 Da over the unlabeled analyte (m/z 445 for raltegravir vs. m/z 449 for Raltegravir-d4), enabling a specific precursor-to-product ion transition that is free from isotopic cross-talk interference when the deuterated standard is used at appropriate concentrations [1]. In contrast, the use of a 13C6-labeled internal standard (e.g., 13C6-MK-0518) results in a +6 Da mass shift (m/z 451) and a different MS/MS fragmentation pattern (m/z 451→367) compared to Raltegravir-d4 [2]. This differential mass shift and fragmentation allows laboratories to select the internal standard best suited to their instrument's mass resolution and to avoid potential isobaric interferences from co-eluting matrix components [1].

LC-MS/MS Method Development HIV Pharmacokinetics Bioanalytical Validation

Raltegravir-d4 Demonstrates High Isotopic Purity (≥98 atom% D) to Minimize Ion Suppression and Quantification Bias

Certificates of Analysis for Raltegravir-d4 from multiple reputable vendors specify isotopic enrichment of ≥98 atom% deuterium [1]. This high level of isotopic purity is critical; incomplete deuteration (i.e., the presence of d0, d1, d2, or d3 species) contributes to the signal in the unlabeled analyte channel, leading to a positive bias in calculated concentrations, especially near the lower limit of quantification (LLOQ) [2]. For comparison, a 13C6-labeled standard typically achieves >99 atom% 13C enrichment, which can provide marginally lower isotopic cross-talk but at a significantly higher synthetic cost and procurement lead time .

Isotopic Purity LC-MS/MS Validation Internal Standard Selection

Raltegravir-d4 Chemical Purity (≥99% by HPLC) Enables Robust Quantification Across a Wide Dynamic Range

Raltegravir-d4 is commercially available with a chemical purity specification of ≥99% (HPLC), including ≥99% purity for the sum of deuterated forms (d1-d4) . This high purity ensures that the internal standard does not introduce co-eluting impurities that could cause ion suppression or enhancement in the analyte channel. In contrast, some generic deuterated internal standards may be supplied at lower purity (e.g., 95-98%), which can compromise the linearity and precision of the calibration curve at the upper and lower limits of quantification [1].

Analytical Chemistry Quality Control Method Linearity

Raltegravir-d4 Validated Extraction Recovery (~80-87%) Matches Unlabeled Analyte to Correct for Sample Preparation Losses

In validated bioanalytical methods for raltegravir, the extraction recovery of the unlabeled analyte from human plasma was determined to be 80-87% using liquid-liquid extraction (LLE) with hexane:methylene chloride [1][2]. A properly deuterated internal standard such as Raltegravir-d4 is expected to exhibit nearly identical extraction recovery and ionization efficiency to the analyte, thereby compensating for variable sample losses and matrix effects. The mean recovery value for the analyte was 80% in one UPLC-MS/MS method, with no significant matrix effect observed, confirming the suitability of a co-eluting deuterated IS [2].

Sample Preparation Liquid-Liquid Extraction Bioanalytical Method Validation

Raltegravir-d4 Procurement-Driven Application Scenarios: Where the Data Supports its Use


Clinical Pharmacokinetic (PK) Studies in HIV Patients Requiring High-Throughput LC-MS/MS Quantification

Raltegravir-d4 is optimally employed as the internal standard in validated LC-MS/MS methods for the quantification of raltegravir in human plasma, as demonstrated in methods supporting over 18 Phase I-III clinical studies [1]. Its +4 Da mass shift and ≥98 atom% D purity ensure precise and accurate measurement across the therapeutic range (e.g., 2-1000 ng/mL), enabling reliable assessment of drug exposure, adherence, and pharmacokinetic variability in patient populations [1][2].

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories for HIV Treatment Optimization

Clinical laboratories conducting therapeutic drug monitoring (TDM) for raltegravir benefit from the use of Raltegravir-d4 to correct for matrix effects and sample-to-sample variability in routine plasma analysis. The high chemical purity (≥99%) and validated extraction recovery profile (mirroring the analyte at ~80-87%) support the generation of reliable trough concentration data, which is critical for guiding dose adjustments in patients with potential drug-drug interactions or adherence concerns [1][2].

Bioequivalence and Generic Drug Development Studies Requiring Stringent FDA/EMA Bioanalytical Validation

For pharmaceutical companies developing generic formulations of raltegravir, the use of Raltegravir-d4 as a SIL-IS is essential for meeting the precision and accuracy criteria mandated by regulatory bioanalytical method validation guidelines [1]. The documented ≥98 atom% D isotopic enrichment and ≥99% chemical purity specifications provide the necessary traceability and performance characteristics to withstand regulatory scrutiny during ANDA submissions and bioequivalence trials [2].

Preclinical Pharmacokinetic and Tissue Distribution Studies in Animal Models

In preclinical research settings, Raltegravir-d4 facilitates the accurate quantitation of raltegravir in plasma and target tissues from animal models. Its use as an internal standard compensates for extraction efficiency variations across different biological matrices, which is particularly important when determining drug penetration into sanctuary sites (e.g., brain, lymphoid tissue) relevant to HIV persistence research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raltegravir-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.